

Comparative Efficacy of mTORi-X in Temozolomide-Resistant Glioblastoma Models

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Compound of Interest

Compound Name: *IMT1B*

Cat. No.: *B8144534*

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The following tables summarize the hypothetical in vitro and in vivo efficacy of mTORi-X compared to temozolomide and a first-generation mTOR inhibitor (e.g., Rapamycin).

Table 1: In Vitro Efficacy of mTORi-X in TMZ-Resistant Glioblastoma Cell Lines

Treatment Group	Cell Line (TMZ-Resistant)	IC50 (μM)	Apoptosis Rate (%)	Proliferation Inhibition (%)
Vehicle Control	U87-TMZ-R	-	5 ± 1.2	0
Temozolomide (100 μM)	U87-TMZ-R	>200	8 ± 2.1	15 ± 3.5
Rapamycin (1 μM)	U87-TMZ-R	15.5 ± 2.3	25 ± 4.0	40 ± 5.1
mTORi-X (1 μM)	U87-TMZ-R	2.1 ± 0.5	65 ± 5.8	80 ± 6.2
mTORi-X + TMZ	U87-TMZ-R	0.8 ± 0.2	85 ± 6.1	95 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of mTORi-X in a TMZ-Resistant Orthotopic Glioblastoma Mouse Model

Treatment Group	Median Survival (Days)	Tumor Volume Reduction (%)	Target Modulation (p-AKT S473)
Vehicle Control	25	0	100% (baseline)
Temozolomide	28	10	95%
Rapamycin	35	30	80%
mTORi-X	50	70	15%
mTORi-X + TMZ	65	85	10%

Animal studies were conducted using orthotopic xenografts of U87-TMZ-R cells in immunodeficient mice. Treatment was initiated 7 days post-implantation.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

TMZ-resistant U87-MG cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with increasing concentrations of mTORi-X, temozolomide, or rapamycin for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with the respective compounds for 48 hours. After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.

In Vivo Orthotopic Glioblastoma Model

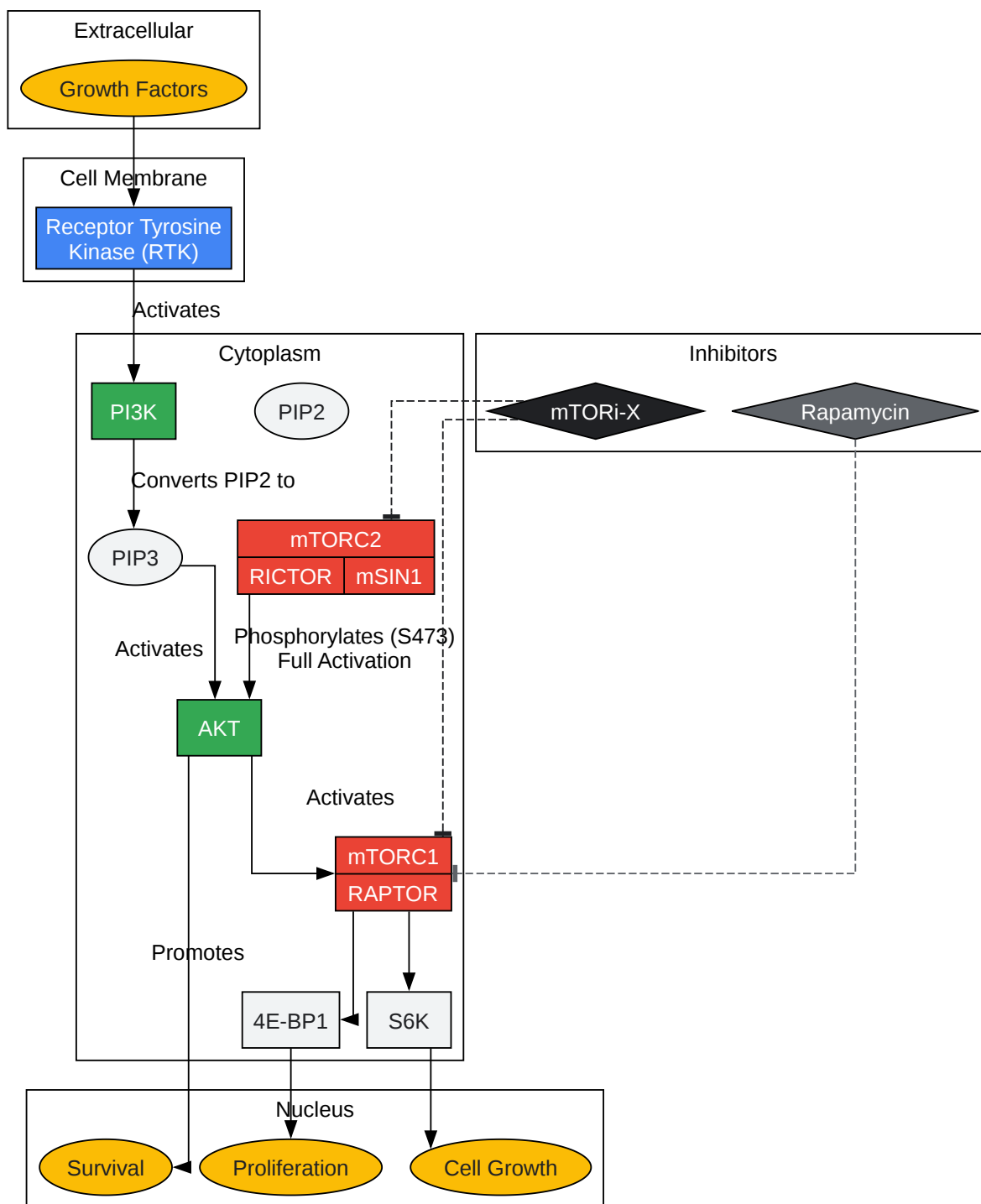
Athymic nude mice were intracranially implanted with 1×10^5 U87-TMZ-R cells. Tumor growth was monitored by bioluminescence imaging. Seven days after implantation, mice were randomized into treatment groups and treated daily via oral gavage with vehicle, temozolomide (5 mg/kg), rapamycin (10 mg/kg), mTORi-X (20 mg/kg), or a combination of mTORi-X and

temozolomide. Survival was monitored, and a separate cohort of animals was used for tumor volume and target modulation analysis at day 21 post-treatment.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway in Glioblastoma and Points of Inhibition

The diagram below illustrates the central role of the PI3K/AKT/mTOR signaling pathway in glioblastoma cell growth and survival, and the points of inhibition by rapamycin and the dual mTORC1/mTORC2 inhibitor, mTORi-X.

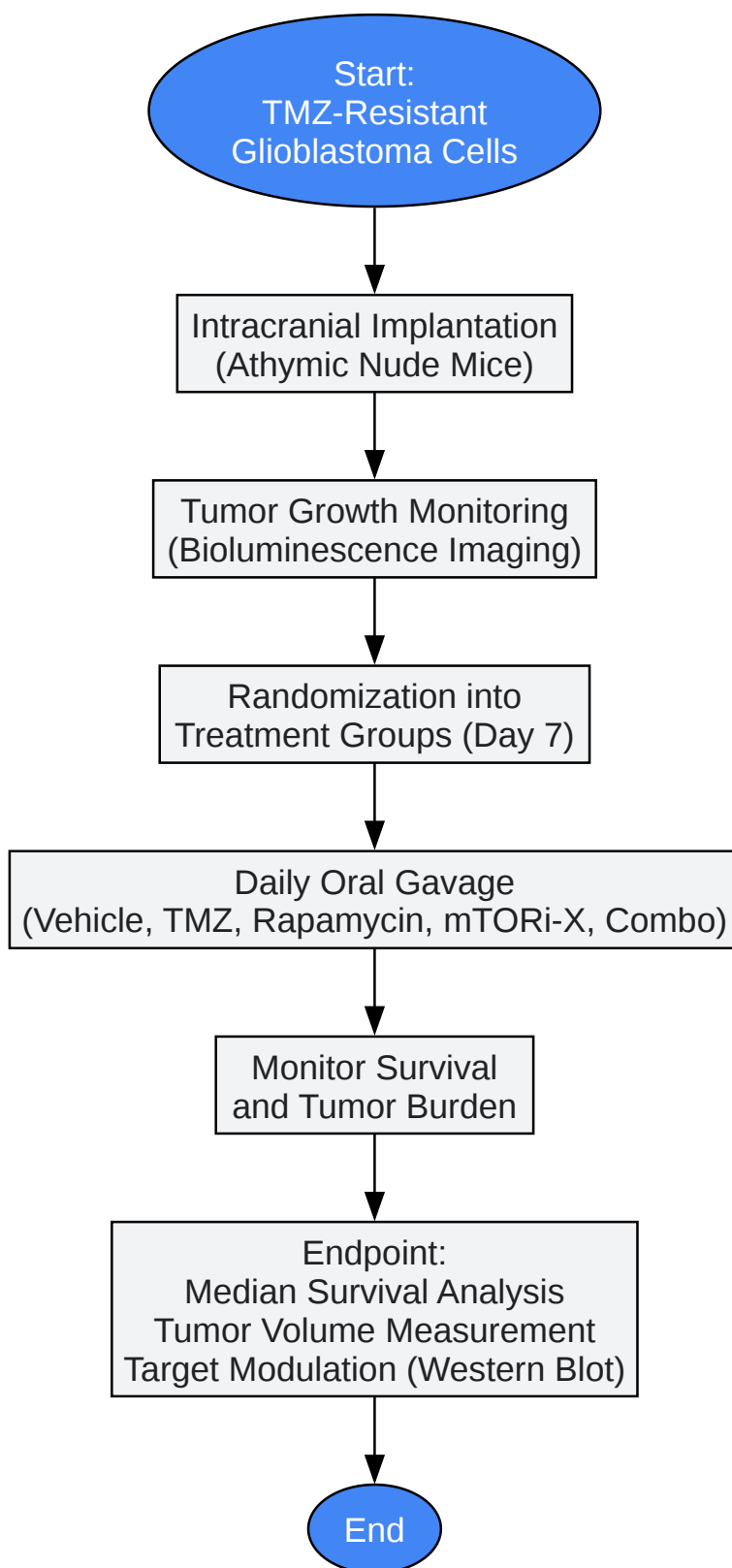


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Caption: mTOR signaling pathway and inhibitor targets.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for assessing the in vivo efficacy of mTORi-X in the orthotopic glioblastoma mouse model.



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Caption: In vivo efficacy study workflow.

Conclusion

The representative data for the hypothetical dual mTORC1/mTORC2 inhibitor, mTORi-X, suggest that this therapeutic strategy holds significant promise for overcoming temozolomide resistance in glioblastoma. The synergistic effect observed when mTORi-X is combined with temozolomide highlights the potential for combination therapies to improve outcomes for patients with this devastating disease. Further preclinical and clinical investigation into potent, brain-penetrant dual mTOR inhibitors is warranted. The development of such agents could provide a much-needed breakthrough in the treatment of temozolomide-resistant glioblastoma.

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